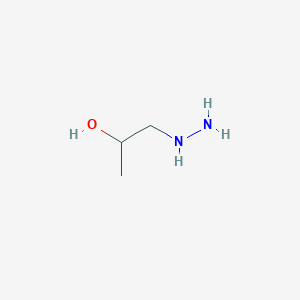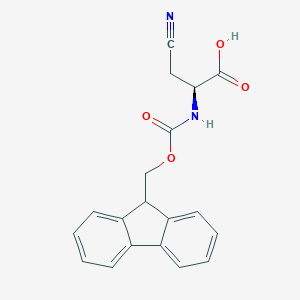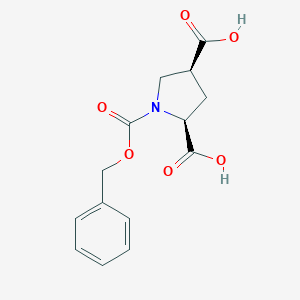
1-Hydrazino-2-propanol
Vue d'ensemble
Description
1-Hydrazino-2-propanol is a chemical compound that can react with various carbonyl compounds to form corresponding hydrazones. It is also known to exhibit tautomerism, where it can form cyclic forms such as perhydro-1,3,4-oxadiazines when reacted with aliphatic carbonyl compounds . This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of derivatives of 1-Hydrazino-2-propanol has been explored in several studies. For instance, the reaction of 1-(2-benzoxazolon-3-yl)-2-propanones with hydrazinhydrate leads to the formation of hydrazones, azines, and tetrahydro-1,2,4-triazine-3-ones, depending on the reaction conditions . Additionally, organophosphorus compounds with hydrazino groups have been synthesized from hydrazono compounds using reducing agents such as sodium cyanoborohydride .
Molecular Structure Analysis
The molecular structure of compounds related to 1-Hydrazino-2-propanol has been determined using various spectroscopic techniques and computational methods. For example, a tin(IV) complex with a derivative of 1-Hydrazino-2-propanol was structurally characterized by single crystal X-ray diffraction, revealing an octahedral coordination polyhedron around the tin atom . Computational studies have also been performed to optimize the structure of related compounds and analyze their tautomeric forms .
Chemical Reactions Analysis
1-Hydrazino-2-propanol and its derivatives participate in various chemical reactions, forming a range of products. The compound's reactivity has been studied using different experimental and theoretical approaches, including density functional theory (DFT) and quantum theory of atoms in molecules (QTAIM). These studies help in understanding the nature of the interactions and the reactivity of the molecule . The compound's electrophilic nature has been characterized, indicating its potential as a strong electrophile in chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Hydrazino-2-propanol derivatives have been investigated through experimental and computational studies. For instance, the dynamical structures of 1-propanol–water mixtures, which are related to the solvent environment of 1-Hydrazino-2-propanol, have been determined using dielectric relaxation measurements . Additionally, the inclusion of 1-propanol as a co-guest in gas hydrates has been studied, which is relevant for understanding the interaction of 1-Hydrazino-2-propanol with other molecules in various states .
Applications De Recherche Scientifique
Applications in Gas Storage and CO2 Sequestration
1-Hydrazino-2-propanol (1-PrOH) has been investigated for its potential role in gas storage and CO2 sequestration. Studies have explored the inclusion of 1-PrOH as a co-guest in gas hydrates alongside CH4 and CO2. The findings reveal that while 1-PrOH doesn't significantly alter the thermodynamics of CH4 hydrate systems, it does act as a notable thermodynamic hydrate inhibitor in CO2 hydrate systems. Its presence as a co-guest in hydrate lattices and the interaction with guest gases shed light on its potential applications in gas storage and CO2 sequestration, especially concerning guest–host interactions and structural transitions in guest gas + 1-PrOH hydrates (Lee et al., 2014).
Role in Clathrate Hydrate Formation
1-Hydrazino-2-propanol's effects on clathrate hydrate stability have been studied, with evidence suggesting its participation in clathrate formation. Experimental data indicate that 1-PrOH, in the presence of methane, may partake in structure II hydrate formation, occupying large cavities within the hydrate structure. This understanding of 1-PrOH's role in hydrate formation and stability is crucial for its potential applications in fields like petroleum exploration and production (Ostergaard et al., 2002).
Molecular Organization and Hydration Structures
The dynamical structures and molecular organization of 1-PrOH in water mixtures have been explored through dielectric relaxation measurements. This research provides insights into the hydration structures formed by 1-PrOH, including clathrate hydration shells with tetrahedral local arrangements. Understanding these hydration structures is vital for comprehending the molecular interactions and dynamics in 1-PrOH–water mixtures (Sato et al., 2000).
Insights into Molecular Interactions
Studies on the molecular interactions of 1-PrOH in different mixtures and under various conditions have provided valuable information. For instance, research involving neutron powder diffraction analysis has shed light on the characteristic behaviors of 1-PrOH molecules in hydrate structures, highlighting the possibility of hydrogen bonding interactions between host and guest molecules in certain hydrate structures (Cha et al., 2017).
Safety and Hazards
Mécanisme D'action
Target of Action
Hydrazine derivatives are generally known to interact with various biological targets, including enzymes and receptors .
Mode of Action
1-Hydrazino-2-propanol reacts with aliphatic carbonyl compounds to form the corresponding (2-hydroxypropyl)hydrazones . This suggests that the compound may interact with its targets through the formation of hydrazone linkages .
Biochemical Pathways
It’s known that 1-hydrazino-2-propanol can react with aliphatic carbonyl compounds to form (2-hydroxypropyl)hydrazones . This indicates that the compound may influence pathways involving these carbonyl compounds .
Pharmacokinetics
The compound’s molecular weight (9012 g/mol) and its polar nature suggest that it may have good solubility in water, which could potentially influence its absorption and distribution .
Result of Action
Given its reactivity with aliphatic carbonyl compounds, it may influence cellular processes that involve these compounds .
Action Environment
Factors such as ph, temperature, and the presence of other compounds could potentially affect its reactivity and stability .
Propriétés
IUPAC Name |
1-hydrazinylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O/c1-3(6)2-5-4/h3,5-6H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXTVVMIMIRMLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10284677 | |
| Record name | 1-Hydrazino-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10284677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18501-20-7 | |
| Record name | 18501-20-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38242 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Hydrazino-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10284677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-hydrazinylpropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of 1-hydrazino-2-propanol in the context of the provided research?
A1: The provided research highlights the use of 1-hydrazino-2-propanol as a building block in organic synthesis. Specifically, it acts as a reagent in the synthesis of 1-(2-hydroxypropyl)-3,5-diphenyl-1H-pyrazole [, ]. This pyrazole derivative and its subsequent N-substituted analogs are being investigated for potential anti-inflammatory and other pharmacological activities.
Q2: Can you describe the synthesis of 1-(2-hydroxypropyl)-3,5-diphenyl-1H-pyrazole using 1-hydrazino-2-propanol?
A2: 1-(2-hydroxypropyl)-3,5-diphenyl-1H-pyrazole is synthesized through the reaction of 1-hydrazino-2-propanol with dibenzoylmethane []. This reaction likely proceeds through a cyclocondensation mechanism, where the hydrazine group of 1-hydrazino-2-propanol reacts with the 1,3-diketone moiety of dibenzoylmethane to form the pyrazole ring.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide](/img/structure/B171425.png)

![[4-(4-octoxyphenyl)phenyl] 3-cyano-4-[(2S)-2-methylbutyl]benzoate](/img/structure/B171432.png)
![1-[4-(Phenylmethoxy)phenyl]-2-[4-(phenylmethyl)piperidino]propan-1-one](/img/structure/B171434.png)

